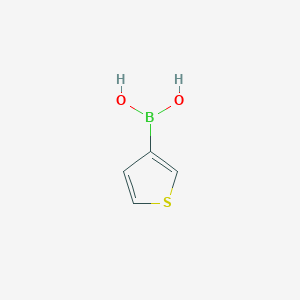

3-Thienylboronic acid

Description

Properties

IUPAC Name |

thiophen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMBSXGYAQZCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342433 | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-69-1 | |

| Record name | 3-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-Thienylboronic acid

An In-Depth Technical Guide on the Core Physical and Chemical Properties of 3-Thienylboronic Acid

Introduction

This compound (3-TBA) is a heterocyclic organoboron compound that has emerged as a vital building block in organic synthesis and materials science. As a derivative of thiophene (B33073), it possesses unique electronic properties that, combined with the reactivity of the boronic acid moiety, make it highly valuable for researchers, chemists, and drug development professionals. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Furthermore, its ability to reversibly bind with diols has led to significant applications in the development of chemosensors and smart materials. This guide provides a comprehensive overview of the core , detailed experimental protocols, and its key applications.

Core Properties and Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, application in reactions, and analytical characterization.

Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | (Thiophen-3-yl)boronic acid |

| CAS Number | 6165-69-1[1][2][3] |

| Molecular Formula | C₄H₅BO₂S[1][2][3] |

| Molecular Weight | 127.96 g/mol [1] |

| InChI Key | QNMBSXGYAQZCTN-UHFFFAOYSA-N[1][3] |

| SMILES | OB(O)c1ccsc1 |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow or grayish crystalline powder[1][2] |

| Melting Point | 164-169 °C (lit.)[1] |

| Boiling Point | 287.9 ± 32.0 °C (Predicted)[1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted)[1][2] |

| Solubility | Soluble in Methanol[1][2] |

| pKa | 8.25 ± 0.10 (Predicted)[1][2]; An experimental study determined the pKa to be approximately 8.1[4] |

Chemical Behavior and Reactivity

Stability and Storage

This compound is a solid that should be stored in a dry, dark place at room temperature under inert atmosphere.[1][2] Like many boronic acids, it can undergo dehydration to form a cyclic anhydride (B1165640) (a boroxine). Commercial samples often contain varying amounts of this anhydride. While generally stable for benchtop use, some heterocyclic boronic acids can be prone to decomposition, making proper storage essential to ensure reactivity and purity.[5]

Suzuki-Miyaura Cross-Coupling

A cornerstone reaction for this compound is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction forms a C-C bond between the thiophene ring and various organic halides (Ar-X), providing a powerful method for synthesizing complex biaryl and heteroaryl structures. This reaction is extensively used in the pharmaceutical and polymer science industries.

Interaction with Diols

This compound reversibly reacts with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., fructose, sorbitol), to form cyclic boronate esters.[4][6] This interaction is pH-dependent. In aqueous solutions, the boronic acid (a Lewis acid) exists in equilibrium with its anionic tetrahedral boronate form. The tetrahedral boronate is significantly more reactive towards diols.[4][6] Increasing the pH shifts the equilibrium towards the more reactive boronate form, enhancing the binding affinity.[4] This property is the basis for its use in sensors for sugars and other diols.[6][7]

Experimental Protocols

Synthesis of this compound from 3-Bromothiophene (B43185)

This protocol describes a common laboratory-scale synthesis.

Materials:

-

3-Bromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Ether or other suitable extraction solvent

-

Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.

-

Dissolve 3-bromothiophene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture via the dropping funnel, maintaining the temperature below -70 °C. The formation of 3-lithiothiophene occurs.

-

After stirring for approximately 30-60 minutes at -78 °C, add triisopropyl borate dropwise, again ensuring the temperature remains low.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding aqueous HCl at 0 °C until the pH is acidic (pH ≤ 1).[1] This hydrolyzes the borate ester to the desired boronic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x volumes).[1]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system to yield this compound as a white solid.[1]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Ligand if needed (e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, the base, and a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Research and Development

-

Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of pharmaceuticals. The thiophene motif is a common scaffold in medicinal chemistry. It has been used to prepare 1,4-disubstituted imidazoles with potential antibacterial properties and porphyrins designed as telomerase inhibitors.[1]

-

Organic Electronics and Polymers: The electrochemical activity of 3-TBA and its ability to form conductive polymers (poly-3-thienylboronic acid or PThBA) make it a promising material for organic electronics.[4][8] These polymers combine the conductivity of a polythiophene backbone with the receptor capabilities of the boronic acid group.[8]

-

Chemosensors: The specific interaction with diols allows for the application of 3-TBA and its polymeric derivatives in sensors for saccharides, glycoproteins, and other biologically relevant molecules.[4][6] These sensors can be designed for potentiometric or optical signal transduction.[4] The affinity of PThBA for glucose has been studied for potential use in continuous glucose monitoring.[7]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate safety precautions must be taken during handling.

| GHS Hazard Statements | Precautionary Codes |

| H302: Harmful if swallowed[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1] |

| H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling[1] |

| H319: Causes serious eye irritation[1] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1] |

| H335: May cause respiratory irritation[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses or goggles, and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation.

Conclusion

This compound is a versatile and powerful reagent for synthetic and materials chemistry. Its well-defined physical properties and predictable reactivity in Suzuki-Miyaura couplings make it an indispensable tool for constructing complex molecular architectures. Furthermore, its pH-sensitive affinity for diols has opened new avenues in the design of advanced sensors and smart materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full potential in research and development.

References

- 1. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Thiophene-3-boronic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. mdpi.com [mdpi.com]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

3-Thienylboronic acid CAS number and structure

An In-Depth Technical Guide to 3-Thienylboronic Acid

Introduction

This compound, a member of the heteroarylboronic acid family, is a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1][2] This capability is crucial for constructing the complex molecular architectures of pharmaceutical compounds and the extended π-conjugated systems found in organic electronic materials.[1]

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

CAS Number: 6165-69-1[3][4][5][6]

Molecular Formula: C₄H₅BO₂S[3][4]

Molecular Weight: 127.96 g/mol [3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow or grayish crystalline powder | [3][6] |

| Melting Point | 164-169 °C | [3][4] |

| Boiling Point | 287.9 ± 32.0 °C (Predicted) | [3][6] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [3][6] |

| Solubility | Soluble in Methanol | [3][6] |

| pKa | 8.25 ± 0.10 (Predicted) | [3][6] |

| SMILES | OB(O)c1ccsc1 | [4] |

| InChI | 1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | [3][4] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [3] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [3][6] |

Experimental Protocols

Synthesis of this compound from 3-Bromothiophene (B43185)

A common method for synthesizing this compound involves the reaction of a Grignard reagent formed from 3-bromothiophene with a trialkyl borate (B1201080), followed by acidic hydrolysis.[7] A noncryogenic protocol has also been developed for synthesizing substituted thienylboronic acids.[8]

Materials and Reagents:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (e.g., Argon), magnesium turnings are placed in a flame-dried, three-necked flask. A solution of 3-bromothiophene in anhydrous THF is added dropwise to initiate the formation of 3-thienylmagnesium bromide.

-

Boration: The Grignard reagent is cooled to a low temperature (e.g., -78 °C), and triisopropyl borate is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl, leading to the hydrolysis of the boronic ester to this compound.

-

Work-up and Isolation: The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the solid product.[3]

Caption: Generalized workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.[9]

Materials and Reagents:

-

Aryl halide (e.g., bromobenzene)

-

This compound (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) (ligand)

-

2 M Sodium carbonate (Na₂CO₃) solution (base)

-

n-Propanol and deionized water (solvents)

Procedure:

-

Reaction Setup: In a round-bottomed flask, the aryl halide, this compound, and n-propanol are combined and stirred.[9]

-

Catalyst and Base Addition: Palladium acetate, triphenylphosphine, aqueous sodium carbonate, and deionized water are added to the mixture.[9]

-

Reaction: The mixture is heated to reflux under a nitrogen atmosphere for approximately one hour, or until the reaction is complete (monitored by TLC).[9]

-

Work-up and Purification: After cooling, the product is extracted, and the crude product can be purified by recrystallization to yield the desired biaryl compound.[9]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers.

-

Organic Synthesis: It is a fundamental building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.[1][10] This reaction is noted for its high functional group tolerance and can often be carried out in aqueous environments.[9]

-

Medicinal Chemistry: Boronic acids, in general, are of increasing interest as therapeutic agents due to their ability to inhibit enzymes.[11] this compound is used in the synthesis of porphyrins as telomerase inhibitors and to prepare 1,4-disubstituted imidazoles as potential antibacterial agents.[3][6] The development of novel synthesis methods, such as decarboxylative borylation, is expanding the accessibility of boronic acid-based drugs.[12][13]

-

Chemical Sensors: The boronic acid group can reversibly bind with diols, such as saccharides.[14] This interaction, which is pH-dependent, forms the basis of its application in chemical sensors.[14][15] The electrochemical activity of the thiophene (B33073) ring allows for the development of "smart" chemical sensors where receptor affinity can be controlled electrically.[14][16] Isothermal Titration Calorimetry (ITC) has been used to study these binding properties, showing the highest binding enthalpy with sorbitol and fructose.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a cornerstone reagent in modern organic chemistry. Its well-defined properties and reactivity, particularly in the robust and versatile Suzuki-Miyaura coupling reaction, have established it as an indispensable tool for the synthesis of complex organic molecules. For researchers in drug discovery and materials science, this compound offers a reliable and efficient means to construct novel molecular frameworks, driving innovation in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]

- 4. 3-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6165-69-1|3-Thiopheneboronic acid|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products | EurekAlert! [eurekalert.org]

- 14. This compound as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Synthesis of 3-Thienylboronic Acid from 3-Bromothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-Thienylboronic acid from 3-bromothiophene (B43185). This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the development of novel pharmaceuticals and functional materials. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to aid researchers in the selection and implementation of the most suitable method for their applications.

Core Synthesis Pathways

The synthesis of this compound from 3-bromothiophene is predominantly achieved through the formation of an organometallic intermediate, which then reacts with a trialkyl borate (B1201080). The two principal methods for generating the organometallic species are:

-

Lithiation Route: This involves a halogen-metal exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures.

-

Grignard Route: This method utilizes magnesium metal to form a Grignard reagent, 3-thienylmagnesium bromide.

The choice between these pathways often depends on substrate tolerance, available equipment, and desired scale. The lithiation route is widely reported and offers high yields, while the Grignard route can be an alternative, though the formation of the 3-thienyl Grignard reagent can be more challenging than its 2-thienyl counterpart.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the synthesis of this compound from 3-bromothiophene via the lithiation method. Data for the Grignard route is less specifically reported for this particular transformation in the reviewed literature, and thus is presented with more general conditions.

| Parameter | Lithiation Method | Grignard Method |

| Organometallic Reagent | n-Butyllithium (n-BuLi) | Magnesium (Mg) turnings |

| Solvent | Tetrahydrofuran (THF) / Hexane | Anhydrous Tetrahydrofuran (THF) |

| Borylation Reagent | Triisopropyl borate | Triisopropyl borate or Trimethyl borate |

| Reaction Temperature | -70°C to -60°C | Room temperature to reflux (for Grignard formation) |

| Reaction Time | ~1-2 hours | Variable, typically 1-3 hours for Grignard formation |

| Reported Yield | ~80%[1] | Not specifically reported for this substrate, but generally moderate to high for aryl boronic acids. |

| Key Considerations | Low temperature is crucial to prevent isomerization to the more stable 2-lithiothiophene. | Activation of magnesium may be required. The addition of lithium chloride (LiCl) can facilitate Grignard formation. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Method 1: Synthesis via Lithiation

This protocol is adapted from established literature procedures and is known to provide good yields.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A flame-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is charged with 3-bromothiophene (1.0 eq) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -70 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature does not rise above -65 °C. After the addition is complete, the reaction is stirred at -70 °C for another hour and then allowed to warm to room temperature overnight.

-

Work-up and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronic ester.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield this compound as a white solid.[1]

Method 2: Synthesis via Grignard Reaction (General Protocol)

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: A flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq) and a small crystal of iodine. A solution of 3-bromothiophene (1.0 eq) in anhydrous THF is placed in the dropping funnel. A small amount of the 3-bromothiophene solution is added to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining 3-bromothiophene solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate or trimethyl borate (1.2 eq) is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up and Hydrolysis: The work-up and hydrolysis follow the same procedure as described in the lithiation method (steps 4-6).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and intermediates in the synthesis.

References

3-Thienylboronic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3-Thienylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (C₄H₅BO₂S) is an organoboron compound that plays a significant role as a versatile intermediate in organic synthesis. It features a thiophene (B33073) ring substituted with a boronic acid functional group. This structure makes it a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

While extensive quantitative solubility data for this compound is not widely available in public literature, this guide provides a summary of its known qualitative solubility and details the standard methodologies for its experimental determination.

Solubility Profile of this compound

The solubility of boronic acids is influenced by the nature of the solvent, temperature, and the potential for the boronic acid to form anhydrides (boroxines). For this compound, qualitative assessments are the primary source of solubility information in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Methanol (B129727) | Soluble | Often used as a solvent for reactions involving this reagent. |

| Chloroform | Moderately Soluble | Based on data for analogous phenylboronic acids.[1] |

| Acetone | Highly Soluble | Based on data for analogous phenylboronic acids.[1] |

| Dipropyl Ether | Highly Soluble | Based on data for analogous phenylboronic acids.[1] |

| Methylcyclohexane | Very Low Solubility | Useful for removing organic impurities during synthesis.[1] |

Note: The solubility for solvents other than methanol is inferred from the behavior of structurally similar compounds like phenylboronic acid, as specific quantitative data for this compound is limited.

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[1][2][3][4] This technique involves monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.

Principle

A mixture of the solute (this compound) and a solvent of a precisely known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid crystals dissolve, resulting in a perfectly clear solution, is recorded as the equilibrium solubility temperature for that specific concentration. The transition from a turbid suspension to a clear solution can be detected visually or instrumentally by measuring light transmittance.[2][3]

Materials and Apparatus

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Jacketed glass vessel

-

Analytical balance (±0.0001 g)

-

Calibrated temperature probe (e.g., Pt100)

-

Magnetic stirrer and stir bar

-

Programmable heating/cooling circulator

-

Luminance probe or a light source and detector to monitor turbidity

Procedure

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel. The total composition should be known with high precision.

-

Heating and Stirring: The biphasic mixture is stirred vigorously to ensure homogeneity. The system is then heated at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulator to ensure thermal equilibrium is maintained.[2]

-

Equilibrium Point Determination: The temperature at which the solution becomes completely clear (the point of disappearance of turbidity) is recorded. This temperature corresponds to the solubility of the prepared composition.

-

Data Collection: The procedure is repeated for several different compositions of this compound and the solvent to generate a solubility curve (mole fraction vs. temperature).[2][5]

Caption: Workflow for determining boronic acid solubility.

Key Chemical Processes and Pathways

The utility of this compound is defined by its chemical reactivity. Understanding the pathways it participates in is crucial for its application.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent in the Suzuki-Miyaura reaction, a powerful method for synthesizing biaryl compounds, styrenes, and polyolefins.[6][7] The reaction involves the palladium-catalyzed coupling of the thienyl group from the boronic acid with an organohalide.

The catalytic cycle generally proceeds through three key steps:[7]

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The thienyl group is transferred from the boronic acid (after activation by a base) to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

References

Stability and Storage of 3-Thienylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Thienylboronic acid (CAS No: 6165-69-1). The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development applications, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. This document details the known stability profile, potential degradation pathways, and offers generalized experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage and handling are paramount to maintaining the quality and stability of this compound. As a solid, it is generally stable under ambient conditions but is susceptible to degradation under specific environmental stressors.

Table 1: Summary of Physicochemical and Storage Information for this compound

| Parameter | Value | References |

| Appearance | White to light yellow or grayish crystalline powder | [1][2] |

| Melting Point | 164-169 °C (lit.) | [1][2][3] |

| Molecular Formula | C₄H₅BO₂S | [1] |

| Molecular Weight | 127.96 g/mol | [1] |

| Recommended Storage | Keep in a dry, dark place in a tightly sealed container. Room temperature is generally acceptable, though refrigeration (2-8°C) is often recommended for long-term storage. | [1][2] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |

Stability Profile and Degradation Pathways

This compound, like other arylboronic acids, is relatively stable in air and moisture compared to many other organometallic reagents. However, it can undergo degradation through several pathways, primarily hydrolysis (protodeboronation), oxidation, and photodegradation. Understanding these pathways is critical for designing stable formulations and reaction conditions.

Hydrolytic Stability and Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on pH. While stable at neutral pH, the rate of protodeboronation of thienylboronic acids is reported to be most rapid at a pH greater than 10, which is typical for many Suzuki-Miyaura cross-coupling reactions.[5][6][7] The reaction can proceed through different mechanisms depending on the conditions, involving either the neutral boronic acid or the anionic boronate species.[7]

dot

Caption: Mechanisms of protodeboronation under acidic and basic conditions.

Oxidative Stability

Oxidative degradation is another major concern for boronic acids. The boron center's empty p-orbital is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[1] This leads to the formation of a labile boric ester, which then undergoes rapid hydrolysis to yield the corresponding phenol (B47542) (in this case, 3-hydroxythiophene) and boric acid.[1] This reaction can be catalyzed by light and certain metal ions.[4][8]

dot

Caption: Plausible mechanism for the oxidative degradation of this compound.

Photostability

This compound may be sensitive to light, particularly in the presence of oxygen. Photodegradation can promote oxidative pathways. Therefore, it is recommended to store the compound in the dark.[1] Formal photostability testing should be conducted according to ICH Q1B guidelines if the compound is to be used in light-exposed applications.

Thermal Stability

While the melting point of this compound is relatively high (164-169 °C), prolonged exposure to elevated temperatures can lead to decomposition. Thermal decomposition can release hazardous vapors, including oxides of sulfur, carbon, and boron.[4]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are generalized based on ICH guidelines and literature precedents for arylboronic acids.

dot

Caption: General workflow for a forced degradation study.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Table 2: Illustrative Conditions for Forced Degradation Studies

| Stress Condition | Illustrative Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add HCl to a final concentration of 0.1 M. Incubate at 60°C. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Incubate at 60°C. |

| Oxidation | Dissolve this compound in a suitable solvent and add H₂O₂ to a final concentration of 3%. Keep at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C). |

| Photodegradation | Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel. |

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) under the different stress conditions outlined in Table 2.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a suitable stability-indicating method.

Stability-Indicating HPLC-UV Method (Illustrative)

Objective: To separate and quantify this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute more non-polar degradation products, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

NMR Spectroscopy for Stability Monitoring

Objective: To monitor the degradation of this compound and identify the structure of degradation products.

Procedure:

-

Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or a mixture with D₂O) in an NMR tube.

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Acquire an initial ¹H and/or ¹¹B NMR spectrum (t=0).

-

Subject the NMR tube to the desired stress condition (e.g., elevated temperature in the NMR probe).

-

Acquire spectra at regular intervals to monitor the decrease in the signal of the starting material and the appearance of new signals corresponding to degradation products. The relative integration of the peaks compared to the internal standard can be used to quantify the degradation.

Summary and Recommendations

This compound is a versatile reagent that is generally stable under standard laboratory conditions. However, to ensure its optimal performance and the reproducibility of experimental results, the following recommendations should be adhered to:

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is advisable.

-

Handling: Avoid contact with strong oxidizing agents and strong acids. Minimize exposure to high humidity and light.

-

Reaction Conditions: Be mindful of the potential for protodeboronation, especially under basic aqueous conditions. Consider using boronate esters (e.g., pinacol (B44631) esters) as more stable alternatives in reactions where protodeboronation is a concern.

-

Stability Verification: For critical applications, it is recommended to perform stability studies under conditions relevant to the intended use. A forced degradation study can provide valuable insights into the stability profile of the molecule.

By following these guidelines, researchers, scientists, and drug development professionals can effectively manage the stability and storage of this compound, thereby ensuring the integrity of their research and development activities.

References

- 1. pnas.org [pnas.org]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocatalytic metal-organic frameworks for the aerobic oxidation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of 3-Thienylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-thienylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Quantitative Spectral Data

The following tables summarize the key quantitative data from NMR and IR spectroscopy for this compound. It is important to note that boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to broader peaks in NMR spectra.[1]

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR data were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][3] Chemical shifts (δ) are reported in parts per million (ppm).

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~8.2 | B(OH)₂ |

| ~7.9 | H-2 | |

| ~7.5 | H-5 | |

| ~7.3 | H-4 | |

| ¹³C | ~145 | C-3 |

| ~135 | C-2 | |

| ~130 | C-5 | |

| ~125 | C-4 |

Note: The carbon atom attached to the boron (C-3) may sometimes be difficult to observe or appear broadened due to the quadrupolar relaxation of the boron nucleus.

Table 2: Infrared (IR) Spectral Data of this compound

The IR spectrum is typically acquired using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a Nujol mull.[4]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | O-H stretch (B-OH) | Strong, Broad |

| ~3100 | C-H stretch (aromatic) | Medium |

| ~1600 | C=C stretch (thiophene ring) | Medium |

| ~1460 | B-O stretch | Strong |

| ~1350 | B-O-H bend | Medium |

| ~1200 | C-B stretch | Medium |

| 850-700 | C-H out-of-plane bend | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra of this compound require careful sample preparation to minimize the formation of boroxine (B1236090) trimers.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent as it can disrupt the hydrogen bonding that leads to trimerization.[2][3]

-

Cap the NMR tube and gently sonicate or vortex until the sample is fully dissolved.

-

For optimal results, particularly for ¹³C NMR, a more concentrated sample may be required, and the acquisition time may need to be extended.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-64 scans are typically sufficient.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in this compound.

-

Sample Preparation (Nujol Mull):

-

Place a small amount (2-5 mg) of the solid this compound in an agate mortar.

-

Add one to two drops of Nujol (mineral oil).

-

Grind the mixture with a pestle until a smooth, uniform paste is formed.

-

Spread a thin film of the mull between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

The analysis of boronic acids by mass spectrometry can be challenging due to their low volatility and tendency to dehydrate. Derivatization is often employed to improve their stability and ionization efficiency.

-

Sample Preparation (GC-MS with Silylation):

-

Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent such as pyridine (B92270) or acetonitrile.

-

Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

-

-

Instrumentation and Parameters (GC-MS):

-

Gas Chromatograph:

-

Injector Temperature: 250-280°C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

The expected molecular ion for the tris(trimethylsilyl) derivative of this compound would be at m/z 344. Fragmentation would likely involve losses of methyl groups (15 Da) and the TMS group (73 Da).

Visualizations

The following diagrams illustrate key concepts related to the use and analysis of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: A typical workflow for the GC-MS analysis of this compound involving silylation.

References

The Dawn of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Thienylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thienylboronic acids have emerged as indispensable building blocks in modern organic synthesis, particularly in the construction of complex aromatic systems relevant to pharmaceuticals and materials science. Their journey from laboratory curiosities to cornerstone reagents is a testament to the development of organometallic chemistry and the advent of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and the evolution of the applications of thienylboronic acids, with a focus on the foundational chemistry that underpins their current utility. Detailed experimental protocols for key synthetic methodologies are provided, alongside a quantitative summary of reaction parameters. Furthermore, this guide illustrates the logical workflow of their synthesis and their role in modulating biological signaling pathways through detailed diagrams.

The Genesis of a Reagent: Discovery and Early History

The story of thienylboronic acids is intrinsically linked to the broader history of boronic acids and the pioneering work in organometallic chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the specific introduction of the thiophene (B33073) moiety into a boronic acid structure occurred much later.[1]

The foundational work that enabled the synthesis of thienylboronic acids was laid in the mid-20th century by the extensive investigations into the chemistry of thiophene and the development of organometallic reagents. Henry Gilman, a towering figure in American organic chemistry, and his research group were instrumental in exploring the metalation of heterocycles, including thiophene. Their work demonstrated that the protons on the thiophene ring could be abstracted by strong bases, such as organolithium reagents, to form thienyllithium species. This opened the door to a plethora of synthetic transformations.

While a single, definitive publication heralding the "discovery" of thienylboronic acid is not readily apparent in the historical literature, the first syntheses logically followed from these established organometallic methods. The most probable and widely accepted early route to thienylboronic acids involved the reaction of a 2- or 3-thienyllithium or a 2- or 3-thienylmagnesium bromide (a Grignard reagent) with a trialkyl borate (B1201080), followed by acidic hydrolysis. This general approach was the standard for preparing arylboronic acids at the time.[1][2]

Foundational Synthetic Methodologies

The early syntheses of thienylboronic acids were predicated on the generation of a nucleophilic thiophene intermediate, which would then react with an electrophilic boron source.

The Organometallic Route: A Likely First Synthesis

The most historically significant and likely first method for the preparation of thienylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate. This method is still in use today, particularly for small-scale and specialized syntheses.

Logical Workflow for the Historical Synthesis of Thienylboronic Acids

Caption: General workflow for the historical synthesis of thienylboronic acids via organometallic intermediates.

Detailed Experimental Protocol: Synthesis of 2-Thiopheneboronic Acid via Lithiation

This protocol is a representative example based on the general methods established in the mid-20th century.

-

Preparation of 2-Thienyllithium (B1198063): A solution of 2-bromothiophene (B119243) (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate (1.2 eq), freshly distilled, is added dropwise to the solution of 2-thienyllithium at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford 2-thiopheneboronic acid as a crystalline solid.

| Parameter | Value/Observation |

| Starting Material | 2-Bromothiophene |

| Reagents | n-Butyllithium, Trimethyl borate, HCl |

| Solvent | Diethyl ether |

| Temperature | -78 °C to room temperature |

| Typical Yield | 40-60% |

| Product Appearance | White to off-white crystalline solid |

| Melting Point | 138-140 °C |

Modern Synthetic Advancements

While the organometallic route remains fundamental, modern organic synthesis has introduced more efficient and functional-group-tolerant methods for preparing thienylboronic acids. The most significant of these is the palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a halothiophene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. This has largely superseded the classical methods in many applications due to its milder reaction conditions and broader substrate scope.

Applications: From Niche Reagents to Cross-Coupling Powerhouses

Early, Pre-Suzuki Era Applications

Before the revolutionary discovery of the Suzuki-Miyaura cross-coupling reaction in 1979, the applications of thienylboronic acids were limited. They were primarily used in academic studies exploring the fundamental reactivity of organoboron compounds. Some early examples include their use in protodeboronation reactions (cleavage of the C-B bond by a proton source) and in the synthesis of other organometallic thiophene derivatives. However, their utility was not widely recognized, and they remained relatively niche reagents.

The Suzuki-Miyaura Revolution

The advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction transformed thienylboronic acids from chemical curiosities into indispensable tools for organic synthesis. This reaction allows for the efficient formation of a carbon-carbon bond between the thiophene ring and a variety of sp²- and sp³-hybridized carbon atoms. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of thienylboronic acids have made this a go-to method for constructing biaryl and heteroaryl structures. This has had a profound impact on drug discovery and materials science, where thiophene-containing molecules are of significant interest due to their unique electronic and biological properties.

Role in Drug Development and Biological Signaling

The thiophene moiety is a common scaffold in many biologically active compounds. The ability to easily introduce this group using thienylboronic acids via Suzuki-Miyaura coupling has made them valuable reagents in medicinal chemistry. Thienylboronic acid derivatives have been investigated as inhibitors of various enzymes and have been shown to modulate key biological signaling pathways.

One notable example is the development of quinolone boronic acids as inhibitors of the influenza A virus. These compounds have been shown to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are implicated in the replication of the virus.[1]

Inhibition of the NF-κB Signaling Pathway by a Thienylboronic Acid Derivative

Caption: A thienylboronic acid derivative inhibiting the NF-κB signaling pathway, thereby reducing viral RNA synthesis.

Conclusion

The discovery and development of thienylboronic acids represent a significant milestone in organic chemistry. From their origins in the fundamental studies of organometallic reagents to their current status as workhorse molecules in cross-coupling reactions, their journey highlights the synergistic relationship between basic research and applied science. The ability to readily synthesize and functionalize thiophene-containing compounds has had a profound impact on the fields of drug discovery and materials science. As our understanding of biological pathways deepens, it is certain that thienylboronic acids and their derivatives will continue to play a crucial role in the development of novel therapeutics and advanced materials.

References

Commercial Availability of 3-Thienylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of 3-Thienylboronic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with higher purities also commercially accessible. The compound is generally sold as a solid in quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their offerings.

| Supplier | Purity | Available Quantities | Price (USD, Representative) | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | ≥95.0% | 1 g, 5 g | ~$30 (1g) | 6165-69-1[1][2][3][4] |

| Fisher Scientific | 97%, 98% | 1 g, 5 g | ~$91.82 - $102.00 (5g) | 6165-69-1[5][6] |

| Amerigo Scientific | 98% | 1 g, 5 g, 25 g | ~$110 (size not specified) | 6165-69-1[7] |

| BLD Pharm | N/A | Various | Price available upon login | 6165-69-1[8] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Experimental Protocols

Synthesis of this compound from 3-Bromothiophene (B43185)

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl), 2N solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

-

Dry ice/acetone bath

Procedure:

-

Grignard Reagent Formation (Alternative): While the provided search results focus on a direct lithiation pathway, a common alternative involves the formation of a Grignard reagent. To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.1 equiv.). Add a solution of 3-bromotoluene (B146084) (1.0 equiv) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Borylation: To the cooled solution from the previous step, slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

To this solution, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid. The crude product can be further purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.1 equiv.)

-

Aryl halide (e.g., Aryl bromide or Aryl iodide, 1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, ~0.003 equiv.)

-

Triphenylphosphine (PPh₃, ~0.01 equiv.)

-

Sodium carbonate (Na₂CO₃), 2M aqueous solution (1.3 equiv.)

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

-

Standard reaction glassware (three-necked flask, condenser)

Procedure:

-

Reaction Setup: To a three-necked round-bottomed flask equipped with a condenser and a nitrogen or argon inlet, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and n-propanol.

-

Stir the mixture for 15 minutes to allow for the dissolution of the solids.

-

To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere for approximately 1 hour, or until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Separate the layers and re-extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

- 1. 3-Thiopheneboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. boa.unimib.it [boa.unimib.it]

molecular weight and formula of 3-Thienylboronic acid

For researchers, scientists, and professionals in drug development, 3-Thienylboronic acid is a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility is rooted in its chemical properties, which are summarized below.

Core Chemical Data

The fundamental properties of this compound are detailed in the following table, providing a quick reference for experimental design and analysis.

| Property | Value | Citations |

| Molecular Formula | C4H5BO2S | [1][2][3][4] |

| Molecular Weight | 127.96 g/mol | [1][3] |

| CAS Number | 6165-69-1 | [1][2][3][4] |

| Melting Point | 164-169 °C | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

Chemical Structure

The molecular structure of this compound consists of a thiophene (B33073) ring substituted with a boronic acid group at the 3-position. This structure is crucial for its reactivity in forming new chemical bonds.

Disclaimer: This guide is intended for informational purposes for research professionals. Always refer to safety data sheets (SDS) and follow appropriate laboratory safety protocols when handling chemical substances.

References

Methodological & Application

Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This palladium-catalyzed reaction has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the vast array of organoboron reagents, 3-thienylboronic acid is a particularly valuable building block for introducing the 3-thienyl moiety, a common structural motif in a variety of biologically active molecules. The thiophene (B33073) ring is a bioisostere of the phenyl ring and is prevalent in many FDA-approved drugs, where it can influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

These application notes provide a detailed protocol and critical considerations for the successful Suzuki coupling of this compound with various aryl halides, tailored for researchers in drug discovery and development.

Application Notes

The Suzuki coupling of this compound is a versatile method for the synthesis of 3-arylthiophenes, which are key intermediates in the preparation of numerous pharmaceutical agents. The thiophene moiety is present in a wide range of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antipsychotic agents.[1][3] The incorporation of a 3-thienyl group can significantly impact a molecule's biological activity and physicochemical properties, such as solubility and metabolic stability.

Key Considerations for Successful Coupling:

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos often provide superior results, especially with challenging substrates.[4]

-

Base Selection: An appropriate base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base should be carefully considered, as they can influence reaction kinetics and the stability of sensitive functional groups.

-

Solvent System: The solvent plays a critical role in dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is frequently employed. The ratio of the organic solvent to water can affect the reaction rate and yield and may require optimization for specific substrate combinations.[4]

-

Reaction Temperature: Suzuki coupling reactions are typically conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, the thermal stability of the reactants and catalyst should be taken into account.

-

Inert Atmosphere: To prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides, providing a basis for comparison and optimization.

Table 1: Model Reaction - Suzuki Coupling of this compound with 4-Bromoanisole

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 80 | 2 | 95 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 4 | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 78 |

Table 2: Suzuki Coupling of this compound with Various Aryl Bromides

| Aryl Bromide | Product | Catalyst System | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | 3-(p-tolyl)thiophene | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 80 | 93 |

| 1-Bromo-4-nitrobenzene | 3-(4-nitrophenyl)thiophene | Pd(dppf)Cl₂ | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 88 |

| 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | XPhos Pd G3 | K₃PO₄ (2) | THF/H₂O (4:1) | 90 | 85 |

| 4-Bromoanisole | 3-(4-methoxyphenyl)thiophene | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 80 | 95 |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Aryl Bromide:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., Dioxane and deionized water, 3:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (dioxane/water, 3:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylthiophene.

Mandatory Visualization

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Thienylboronic Acid in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thienylboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most prominently showcased in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in a vast array of functional materials and biologically active compounds. The thiophene (B33073) moiety, readily introduced using this compound, is a critical component in many pharmaceuticals and organic electronic materials due to its unique electronic properties and ability to engage in various intermolecular interactions.

These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from selected transformations, and visual guides to the reaction mechanism and experimental workflow are presented to facilitate the adoption and optimization of these methods in the laboratory.

Applications in Research and Drug Development

The Suzuki-Miyaura coupling of this compound and its derivatives is a cornerstone for the synthesis of a diverse range of compounds, including:

-

Conjugated Polymers: Thiophene-containing polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki polycondensation of thiophene bis(boronic acids) or esters with aryl dihalides is a key method for creating these materials with high molecular weights.[1][2][3]

-

Bioactive Molecules and Pharmaceuticals: The thiophene ring is a common scaffold in medicinal chemistry. The synthesis of arylthiophene derivatives via Suzuki-Miyaura coupling has been employed to generate novel compounds with antibacterial, anti-urease, and nitric oxide scavenging activities.[4] This methodology provides a direct route to functionalized thiophenes that can be further elaborated into complex drug candidates.

-

Molecular Probes and Sensors: The electrochemical activity of the thiophene ring makes this compound a valuable building block for "smart" chemical sensors.[5] Polymers derived from this compound can exhibit changes in their optical or electronic properties upon binding with analytes like saccharides, enabling their use in sensing applications.[6]

Quantitative Data Summary